3-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione
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Overview
Description
3-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione is a complex organic compound that features a benzo[b]thiophene moiety, a piperidine ring, and an imidazolidine-2,4-dione structure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique chemical properties.
Mechanism of Action
Target of Action
Compounds containing a thiophene nucleus, like this one, have been reported to possess a wide range of therapeutic properties .
Mode of Action
It’s known that thiophene nucleus containing compounds can act as anti-inflammatory agents, serotonin antagonists, and have uses in the treatment of alzheimer’s disease .
Biochemical Pathways
Compounds with a thiophene nucleus have been reported to affect a variety of biological and physiological functions .
Pharmacokinetics
It’s known that the ph strongly influences the rate of reaction of similar compounds, which is considerably accelerated at physiological ph .
Result of Action
Compounds with a thiophene nucleus have been reported to have a wide range of therapeutic properties .
Action Environment
It’s known that the reaction rate of similar compounds is strongly influenced by ph .
Biochemical Analysis
Biochemical Properties
Thiophene derivatives have been reported to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions is likely to be complex and may involve a variety of biochemical reactions.
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation of benzo[b]thiophene-2-carboxylic acid with piperidin-4-amine to form an intermediate, which is then cyclized with imidazolidine-2,4-dione under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
3-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzo[b]thiophene moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
3-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene derivatives: These compounds share the benzo[b]thiophene moiety and exhibit similar chemical properties.
Piperidine derivatives: Compounds with a piperidine ring that may have comparable biological activities.
Imidazolidine-2,4-dione derivatives: These compounds share the imidazolidine-2,4-dione structure and are often studied for their medicinal properties.
Uniqueness
3-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione is unique due to the combination of its three distinct moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c21-15-10-18-17(23)20(15)12-5-7-19(8-6-12)16(22)14-9-11-3-1-2-4-13(11)24-14/h1-4,9,12H,5-8,10H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLXEMRGLLXULE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CNC2=O)C(=O)C3=CC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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